molecular formula C37H28Cl2N12Na4O14S4 B14690903 p-Benzenedisulfonic acid, 2-((4-((2-((4-(3-((4-amino-3-sulfo-1-anthraquinonyl)amino)-2,4,6-trimethyl-5-sulfoanilino)-6-chloro-s-triazin-2-yl)amino)ethyl)amino)-6-chloro-s-triazin-2-yl)amino)-, tetrasodium salt CAS No. 25505-87-7

p-Benzenedisulfonic acid, 2-((4-((2-((4-(3-((4-amino-3-sulfo-1-anthraquinonyl)amino)-2,4,6-trimethyl-5-sulfoanilino)-6-chloro-s-triazin-2-yl)amino)ethyl)amino)-6-chloro-s-triazin-2-yl)amino)-, tetrasodium salt

Cat. No.: B14690903
CAS No.: 25505-87-7
M. Wt: 1155.8 g/mol
InChI Key: GOHLKFRZIBKBRU-UHFFFAOYSA-J
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Description

p-Benzenedisulfonic acid, 2-((4-((2-((4-(3-((4-amino-3-sulfo-1-anthraquinonyl)amino)-2,4,6-trimethyl-5-sulfoanilino)-6-chloro-s-triazin-2-yl)amino)ethyl)amino)-6-chloro-s-triazin-2-yl)amino)-, tetrasodium salt is a complex organic compound. It is characterized by its multiple functional groups, including sulfonic acid, amino, and triazinyl groups. This compound is often used in various industrial and scientific applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the preparation of intermediate compounds. The process may include:

    Sulfonation: Introduction of sulfonic acid groups to the benzene ring.

    Amination: Addition of amino groups to the anthraquinone structure.

    Triazine Formation: Incorporation of triazinyl groups through nucleophilic substitution reactions.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions under controlled conditions. The use of catalysts, specific temperature, and pressure conditions are essential to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized products.

    Reduction: Reduction reactions may convert the compound into different reduced forms.

    Substitution: The presence of multiple functional groups allows for various substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.

    Substitution Reagents: Such as halogens or nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. They may include various derivatives with modified functional groups.

Scientific Research Applications

Chemistry

    Dye Synthesis: Used as an intermediate in the synthesis of complex dyes.

    Catalysis: Acts as a catalyst in certain organic reactions.

Biology

    Biomolecular Labeling: Used in labeling biomolecules for detection and analysis.

Medicine

    Drug Development: Investigated for potential therapeutic applications.

Industry

    Textile Industry: Used in the dyeing and printing of fabrics.

    Chemical Manufacturing: Employed in the production of various chemical products.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets. The presence of multiple functional groups allows it to participate in various chemical reactions, influencing biological pathways and industrial processes.

Comparison with Similar Compounds

Similar Compounds

    p-Benzenedisulfonic acid derivatives: Compounds with similar sulfonic acid groups.

    Anthraquinone derivatives: Compounds with similar anthraquinone structures.

    Triazinyl compounds: Compounds with similar triazinyl groups.

Uniqueness

This compound’s uniqueness lies in its combination of multiple functional groups, allowing for diverse applications and reactions.

Properties

CAS No.

25505-87-7

Molecular Formula

C37H28Cl2N12Na4O14S4

Molecular Weight

1155.8 g/mol

IUPAC Name

tetrasodium;2-[[4-[2-[[4-[3-[(4-amino-9,10-dioxo-3-sulfonatoanthracen-1-yl)amino]-2,4,6-trimethyl-5-sulfonatoanilino]-6-chloro-1,3,5-triazin-2-yl]amino]ethylamino]-6-chloro-1,3,5-triazin-2-yl]amino]benzene-1,4-disulfonate

InChI

InChI=1S/C37H32Cl2N12O14S4.4Na/c1-14-27(43-21-13-23(68(60,61)62)26(40)25-24(21)29(52)18-6-4-5-7-19(18)30(25)53)15(2)31(69(63,64)65)16(3)28(14)45-37-49-33(39)47-35(51-37)42-11-10-41-34-46-32(38)48-36(50-34)44-20-12-17(66(54,55)56)8-9-22(20)67(57,58)59;;;;/h4-9,12-13,43H,10-11,40H2,1-3H3,(H,54,55,56)(H,57,58,59)(H,60,61,62)(H,63,64,65)(H2,41,44,46,48,50)(H2,42,45,47,49,51);;;;/q;4*+1/p-4

InChI Key

GOHLKFRZIBKBRU-UHFFFAOYSA-J

Canonical SMILES

CC1=C(C(=C(C(=C1NC2=NC(=NC(=N2)NCCNC3=NC(=NC(=N3)Cl)NC4=C(C=CC(=C4)S(=O)(=O)[O-])S(=O)(=O)[O-])Cl)C)S(=O)(=O)[O-])C)NC5=CC(=C(C6=C5C(=O)C7=CC=CC=C7C6=O)N)S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+]

Origin of Product

United States

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